molecular formula C11H12O3 B8354016 1,4-Dihydroxy-5,6,7,8-tetrahydro-2-naphthaldehyde

1,4-Dihydroxy-5,6,7,8-tetrahydro-2-naphthaldehyde

Cat. No. B8354016
M. Wt: 192.21 g/mol
InChI Key: MDFDHPAVAYJTRG-UHFFFAOYSA-N
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Patent
US05652250

Procedure details

To a solution of 1,4-dihydroxy-5,6,7,8-tetrahydronaphthalene (1.640 g, 0.010 mol) in dichloromethane (50 ml) was added titanium tetrachloride (5.69 g, 0.03 mol). Then 1,1-dichlorodimethyl ether (1.73 g, 0.015 mol) was added dropwise under vigorous stirring and the reaction mixture stirred for another 3 h at room temperature. Finally 5% hydrochloric acid (10 ml) was added under ice-cooling. The organic phase was separated and the residual aqueous phase repeatedly extracted with ether. The combined organic phases are washed with saturated saline solution, dried over sodium sulfate and evaporated under vacuum. The residue was crystallized from benzene or alternatively submitted to flash chromatography on silica gel with benzene/ethylacetate 85:15 to afford pure title compound in about 60% yield (1.080 g), mp 145° C.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.69 g
Type
catalyst
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([OH:12])=[CH:4][CH:3]=1.[CH3:13][O:14]C(Cl)Cl.Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[OH:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([OH:12])=[CH:4][C:3]=1[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
OC1=CC=C(C=2CCCCC12)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5.69 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for another 3 h at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the residual aqueous phase repeatedly extracted with ether
WASH
Type
WASH
Details
The combined organic phases are washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=2CCCCC12)O)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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